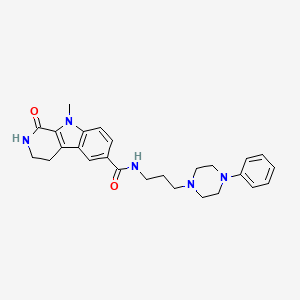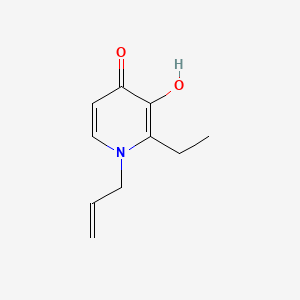
2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)-: is a chemical compound that belongs to the class of pyrrolidinones. It is characterized by a five-membered lactam ring fused with a piperazine moiety, which is further substituted with a phenyl group. This compound is of significant interest due to its versatile applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)- typically involves the reaction of N-substituted piperidines with appropriate reagents. One common method includes the use of N-phenylpiperazine as a starting material, which undergoes a series of reactions including amination and cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This may involve the use of specific catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like alkyl halides or acyl chlorides are used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetonitrile, methanol, chloroform.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cognitive functions .
Comparison with Similar Compounds
1-Phenyl-2-pyrrolidinone: This compound shares a similar pyrrolidinone structure but lacks the piperazine moiety.
Pyrrolidine-2-one: Another related compound with a simpler structure, often used as a precursor in organic synthesis.
Uniqueness: 2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)- is unique due to its combined pyrrolidinone and piperazine structures, which confer distinct biological activities and synthetic versatility. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
88514-31-2 |
|---|---|
Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H21N3O/c19-15-7-4-8-18(15)13-16-9-11-17(12-10-16)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 |
InChI Key |
ZRFLTMSSHZEOGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


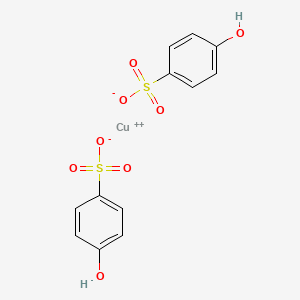

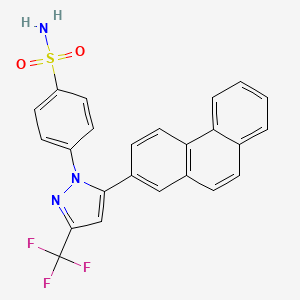
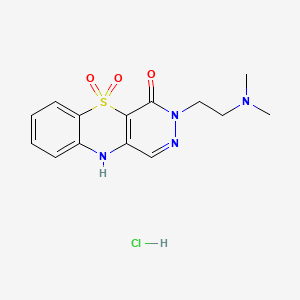
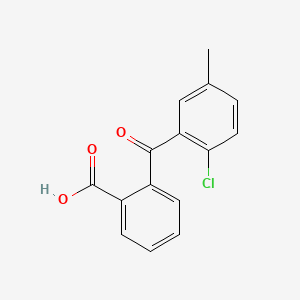
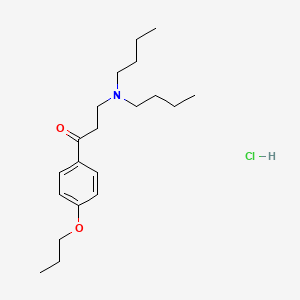

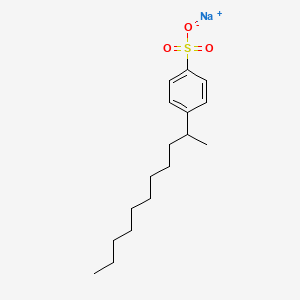

![Benzyl 1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylate](/img/structure/B12699087.png)
